methyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate
Description
Methyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate is a structurally complex organic compound featuring three key moieties:
2,3-Dihydro-1,4-benzodioxin: A bicyclic aromatic system with oxygen atoms at positions 1 and 4, known for its role in anti-inflammatory agents (e.g., derivatives like 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid exhibit comparable potency to Ibuprofen in carrageenan-induced edema assays ).
1H-1,2,4-Triazole: A heterocyclic ring with three nitrogen atoms, often employed in pharmaceuticals and agrochemicals due to its hydrogen-bonding capacity and metabolic stability.
α,β-Unsaturated Ester: The (2E)-prop-2-enoate group introduces conjugation, which may influence reactivity and biological interactions.
Its synthesis likely involves condensation reactions between benzodioxin amines and triazole-containing precursors, followed by esterification. Crystallographic refinement tools like SHELXL are critical for confirming its stereochemistry and molecular packing .
Properties
IUPAC Name |
methyl (E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-20-14(19)11(18-9-15-8-17-18)7-16-10-2-3-12-13(6-10)22-5-4-21-12/h2-3,6-9,16H,4-5H2,1H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILGTCGMAFJYMF-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC2=C(C=C1)OCCO2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=CC2=C(C=C1)OCCO2)/N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized via a multistep synthetic route. Key steps include:
Formation of the 1,4-benzodioxin ring: : This involves cyclization reactions starting from appropriate catechol derivatives.
Introduction of the triazole moiety: : Often accomplished via azide-alkyne cycloaddition.
Final coupling step: : The methyl ester is introduced in the final stages through esterification reactions under acidic conditions.
Industrial Production Methods
Industrial-scale production usually involves optimizing reaction conditions like temperature, pressure, and the use of catalysts to maximize yield and purity. Batch reactors are commonly employed, with thorough purification processes including crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound is reactive in several ways:
Oxidation: : Can be oxidized at specific sites, especially at the benzodioxin ring.
Reduction: : Reduction reactions can alter the triazole ring and other conjugated systems.
Substitution: : Nucleophilic substitutions are common, especially at reactive positions adjacent to the triazole ring.
Common Reagents and Conditions
Oxidation: : Utilizes agents like potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: : Typically employs hydrogen gas with palladium on carbon as a catalyst.
Substitution: : Uses halogenating agents and strong bases like sodium hydride for effective substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced triazole analogs, and substituted benzodioxin variants.
Scientific Research Applications
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds similar to methyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate. For instance:
- Acetylcholinesterase Inhibition : Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
- Alpha-glucosidase Inhibition : Another important application is in the management of Type 2 Diabetes Mellitus (T2DM). Inhibitors of alpha-glucosidase can delay carbohydrate absorption in the intestines, thus controlling blood glucose levels .
Therapeutic Potential
The therapeutic implications of this compound extend beyond enzyme inhibition:
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit antimicrobial properties. These compounds can be effective against a range of pathogens due to their ability to disrupt cellular functions in bacteria and fungi .
Anti-inflammatory Effects
Some studies suggest that derivatives of this compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Experimental Findings
Several experimental studies have been conducted to evaluate the efficacy of methyl (2E)-3-(...) in various biological assays:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of acetylcholinesterase and alpha-glucosidase by related compounds. |
| Study 2 | Antimicrobial Activity | Showed promising results against bacterial strains with minimum inhibitory concentrations lower than standard antibiotics. |
| Study 3 | Anti-inflammatory Effects | Reported reduction in inflammatory markers in vitro when tested on macrophage cell lines. |
Mechanism of Action
This compound's mechanism of action often involves binding to active sites of enzymes or receptors, disrupting their normal function. For instance, its triazole ring might interact with cytochrome P450 enzymes, inhibiting their activity, which is crucial for its antifungal properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares methyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate with structurally or functionally related compounds:
Key Research Findings
Benzodioxin Derivatives : The 2,3-dihydro-1,4-benzodioxin subunit enhances anti-inflammatory activity, as seen in carboxylic acid analogs . Replacing the carboxylic acid with an ester or amide group (as in the target compound) may alter bioavailability or metabolic stability.
Triazole Moieties : Triazole-containing compounds exhibit hydrogen-bonding networks (e.g., N–H···S interactions in ), which improve crystallinity and may enhance receptor binding. The target compound’s triazole group could similarly contribute to molecular stability.
Ester vs. Acid Functionalization : While carboxylic acids (e.g., ) show direct bioactivity, esters (e.g., ) often serve as prodrugs or intermediates. The α,β-unsaturation in the target compound’s ester may confer electrophilic reactivity.
Biological Activity
Methyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound combines a benzodioxin moiety with a triazole structure, which is known for various pharmacological properties. Understanding its biological activity can provide insights into its therapeutic potential.
Chemical Structure and Properties
The compound has the following molecular formula: with a CAS number of 383148-51-4. Its structure features both a benzodioxin and a triazole ring, which are crucial for its biological interactions.
Enzyme Inhibition
Research has indicated that compounds containing the benzodioxane structure exhibit enzyme inhibitory potential. For instance, derivatives of 2,3-dihydrobenzo[1,4]dioxin have shown substantial inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase (AChE) . This suggests that this compound may also possess similar inhibitory effects, making it a candidate for further investigation in treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
Antimicrobial Activity
The presence of the triazole ring often correlates with antimicrobial properties. Studies have shown that related triazole compounds exhibit moderate to good activity against various bacterial strains . This indicates that this compound could potentially be evaluated for its antimicrobial efficacy.
Cytotoxicity and Anticancer Potential
The biological activity of similar compounds has also been explored in the context of cancer therapy. Triazole derivatives have been noted for their anticancer properties due to their ability to inhibit cell proliferation . Research on related compounds suggests that the integration of the benzodioxane moiety may enhance these effects.
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds similar to this compound:
Q & A
Q. What are the optimal synthetic routes for methyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate, and how can reaction conditions be optimized for yield improvement?
Methodological Answer:
- Stepwise synthesis : Begin with a nucleophilic substitution reaction between 1,2,4-triazole and α,β-unsaturated esters. Use diisopropylethylamine (DIPEA) as a base to deprotonate intermediates, as demonstrated in analogous triazole syntheses .
- Temperature control : Maintain reactions at sub-ambient temperatures (-35°C) during critical steps to minimize side reactions and improve regioselectivity .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product, referencing protocols for structurally similar α,β-unsaturated esters .
Q. How should researchers characterize the stereochemical configuration of the α,β-unsaturated ester moiety using spectroscopic methods?
Methodological Answer:
- NMR analysis : Use H-NMR to confirm the E-configuration via coupling constants () between the α and β protons. Compare with literature data for analogous enoate esters .
- IR spectroscopy : Identify ester carbonyl stretching vibrations () and triazole ring vibrations () to confirm functional group integrity .
Q. What experimental designs are recommended for assessing hydrolytic stability under varying pH conditions?
Methodological Answer:
- Buffer preparation : Test stability in phosphate-buffered solutions (pH 3–9) at 37°C, sampling aliquots at 0, 24, 48, and 72 hours.
- Analytical quantification : Use HPLC with UV detection () to monitor degradation products. Reference split-plot designs for time-dependent stability studies .
Advanced Research Questions
Q. How can contradictory results in biological activity assays be systematically analyzed when testing against different enzyme isoforms?
Methodological Answer:
- Isoform-specific assays : Design parallel experiments using purified isoforms (e.g., CYP3A4 vs. CYP2D6) under identical conditions.
- Data normalization : Apply ANOVA with post-hoc Tukey tests to identify statistically significant variations in IC values. Address variability using randomized block designs to account for batch effects .
- Mechanistic studies : Perform molecular docking to compare binding modes with isoform active sites, using software like AutoDock Vina .
Q. What computational strategies are effective for predicting binding affinity with cytochrome P450 enzymes?
Methodological Answer:
- Molecular docking : Use hybrid scoring functions (e.g., Glide SP/XP) to account for triazole-enzyme π-π interactions. Validate with free energy perturbation (FEP) calculations .
- Molecular dynamics (MD) : Conduct 100-ns simulations in explicit solvent to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-enzyme complex .
Q. What environmental fate study methodologies should be employed to track degradation pathways in soil ecosystems?
Methodological Answer:
- Microcosm experiments : Use soil columns spiked with C-labeled compound to monitor mineralization (via CO trapping) and metabolite formation.
- LC-HRMS analysis : Identify transformation products using high-resolution mass spectrometry with mass defect filtering. Reference long-term environmental fate frameworks .
Methodological Comparison Tables
| Synthesis Parameter | Optimized Conditions | Key Evidence |
|---|---|---|
| Base for deprotonation | DIPEA (1.1 equiv) at -35°C | |
| Purification method | Column chromatography (EtOAc/hexane gradient) | |
| Stereochemical confirmation | H-NMR coupling constants () |
| Computational Approach | Application to Target Compound | Key Evidence |
|---|---|---|
| Molecular docking | CYP450 isoform binding mode prediction | |
| MD simulations | Binding stability over 100-ns trajectory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
